1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2 ,4-triazole-3-carboxamide
1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2 ,4-triazole-3-carboxamide
Flupoxam, also known as KNW-739 or mon-18500, belongs to the class of organic compounds known as phenyl-1, 2, 4-triazoles. These are organic compounds containing a 1, 2, 4-triazole substituted by a phenyl group. Flupoxam exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, flupoxam is primarily located in the membrane (predicted from logP).
Flupoxam is a benzyl ether.
Flupoxam is a benzyl ether.
Brand Name:
Vulcanchem
CAS No.:
119126-15-7
VCID:
VC0040937
InChI:
InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30)
SMILES:
C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N
Molecular Formula:
C19H14ClF5N4O2
Molecular Weight:
460.8 g/mol
1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2 ,4-triazole-3-carboxamide
CAS No.: 119126-15-7
Main Products
VCID: VC0040937
Molecular Formula: C19H14ClF5N4O2
Molecular Weight: 460.8 g/mol
CAS No. | 119126-15-7 |
---|---|
Product Name | 1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2 ,4-triazole-3-carboxamide |
Molecular Formula | C19H14ClF5N4O2 |
Molecular Weight | 460.8 g/mol |
IUPAC Name | 1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide |
Standard InChI | InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30) |
Standard InChIKey | AOQMRUTZEYVDIL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N |
Melting Point | 146.0 °C 144-148°C |
Physical Description | Solid |
Description | Flupoxam, also known as KNW-739 or mon-18500, belongs to the class of organic compounds known as phenyl-1, 2, 4-triazoles. These are organic compounds containing a 1, 2, 4-triazole substituted by a phenyl group. Flupoxam exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, flupoxam is primarily located in the membrane (predicted from logP). Flupoxam is a benzyl ether. |
Solubility | 2.17e-06 M |
Vapor Pressure | 1.50e-07 mmHg |
PubChem Compound | 86353 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume